15-Oxospiramilactone

Description

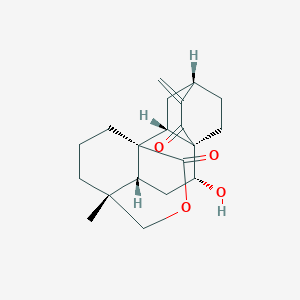

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,4S,7R,8R,10R,11R)-8-hydroxy-11-methyl-5-methylidene-13-oxapentacyclo[9.3.3.24,7.01,10.02,7]nonadecane-6,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-11-12-4-7-20(16(11)22)14(8-12)19-6-3-5-18(2,10-24-17(19)23)13(19)9-15(20)21/h12-15,21H,1,3-10H2,2H3/t12-,13+,14-,15+,18-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYYWKVDXANEHM-WFIVFVBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC3(C1CC(C45C3CC(CC4)C(=C)C5=O)O)C(=O)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]3([C@@H]1C[C@H]([C@]45[C@H]3C[C@H](CC4)C(=C)C5=O)O)C(=O)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 15-Oxospiramilactone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

15-Oxospiramilactone, a diterpenoid derivative also identified as S3 or NC043 in literature, exhibits a novel dual mechanism of action that is concentration-dependent. At lower concentrations, it functions as a potent covalent inhibitor of the deubiquitinase USP30, promoting mitochondrial fusion. At higher concentrations, it demonstrates anti-tumorigenic properties by inhibiting the Wnt/β-catenin signaling pathway. This guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows.

Core Mechanism of Action: USP30 Inhibition and Mitochondrial Fusion

The primary and most extensively studied mechanism of action of this compound at lower, physiologically relevant concentrations is the specific and covalent inhibition of Ubiquitin Specific Peptidase 30 (USP30).[1][2][3] USP30 is a deubiquitinase localized to the outer mitochondrial membrane that negatively regulates mitochondrial quality control pathways.

This compound directly targets the catalytic cysteine residue (Cys77) within the active site of USP30.[1][3] This covalent interaction irreversibly inhibits the deubiquitinase activity of USP30. The inhibition of USP30 by this compound leads to an increase in the non-degradative ubiquitination of key mitochondrial fusion proteins, Mitofusin-1 (Mfn1) and Mitofusin-2 (Mfn2).[2] This enhanced ubiquitination promotes the activity of Mfn1 and Mfn2, resulting in increased mitochondrial fusion.[2] This mechanism has been shown to restore mitochondrial network integrity and function in cells with deficient mitochondrial dynamics.[2]

Secondary Mechanism of Action: Wnt/β-catenin Pathway Inhibition

At higher concentrations, this compound functions as an inhibitor of the canonical Wnt/β-catenin signaling pathway.[4][5] This pathway is frequently hyperactivated in various cancers, particularly colorectal cancer.

The inhibitory action of this compound occurs downstream of β-catenin stabilization. It does not alter the levels or cellular localization of β-catenin itself. Instead, it disrupts the crucial interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors, specifically TCF4.[4] By preventing the formation of the β-catenin/TCF4 complex, this compound blocks the transcription of Wnt target genes that are critical for cell proliferation and survival, such as Axin2, Cyclin D1, and Survivin.[4][5] This leads to cell cycle arrest and inhibition of tumor cell growth.[4]

Quantitative Data

The following table summarizes the available quantitative data for the biological activities of this compound. To date, a specific IC50 value for the direct inhibition of USP30 by this compound has not been reported in the reviewed literature. The data primarily reflects the effective concentrations observed in cell-based assays.

| Parameter | Target/Assay | Value | Cell Line | Reference |

| Effective Concentration | Mitochondrial Fusion Promotion | 2 µM | Mfn1-/- and Mfn2-/- MEFs | Yue et al., 2014 |

| IC50 (72h) | Inhibition of Cell Growth | 3.75 ± 0.45 µM | SW480 (Colon Cancer) | Wang et al., 2011[4] |

| IC50 (72h) | Inhibition of Cell Growth | 5.23 ± 0.61 µM | Caco-2 (Colon Cancer) | Wang et al., 2011[4] |

| IC50 (72h) | Inhibition of Cell Growth | > 15 µM | CCD-841-CoN (Normal Colon) | Wang et al., 2011[4] |

Experimental Protocols

In Vitro Deubiquitinase (DUB) Activity Assay

This protocol is adapted from methodologies described for assessing USP30 inhibition.

Objective: To measure the enzymatic activity of USP30 in the presence and absence of this compound using a fluorogenic substrate.

Materials:

-

Recombinant human USP30 protein

-

This compound

-

Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM DTT, 0.1 mg/mL BSA

-

384-well black, low-binding assay plates

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer.

-

Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 18 µL of recombinant USP30 (e.g., 5 nM final concentration) in Assay Buffer to each well.

-

Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of Ub-Rho110 (e.g., 100 nM final concentration) in Assay Buffer to each well.

-

Immediately begin monitoring the increase in fluorescence intensity at 37°C for 60 minutes, taking readings every 1-2 minutes.

-

Calculate the initial reaction velocities (slope of the linear phase of fluorescence increase) for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Immunoprecipitation of Mfn2 and Western Blot for Ubiquitination

Objective: To assess the level of Mfn2 ubiquitination in cells treated with this compound.

Materials:

-

Cell line of interest (e.g., HeLa, MEFs)

-

This compound

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and deubiquitinase inhibitors (e.g., PMSF, N-ethylmaleimide)

-

Anti-Mfn2 antibody (for immunoprecipitation)

-

Protein A/G magnetic beads or agarose resin

-

Anti-ubiquitin antibody (for Western blot)

-

Anti-Mfn2 antibody (for Western blot)

-

SDS-PAGE gels and Western blot equipment

-

ECL detection reagents

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells to ~80% confluency.

-

Treat cells with this compound (e.g., 2 µM) or vehicle (DMSO) for the desired time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Determine the protein concentration of the supernatant.

-

Incubate a sufficient amount of protein lysate (e.g., 500 µg - 1 mg) with an anti-Mfn2 antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G beads/resin and incubate for another 2-4 hours at 4°C.

-

Wash the beads 3-5 times with ice-cold Lysis Buffer.

-

-

Elution and Western Blot:

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against ubiquitin overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate.

-

To confirm equal loading of immunoprecipitated Mfn2, the membrane can be stripped and re-probed with an anti-Mfn2 antibody.

-

Conclusion

This compound is a multifaceted small molecule with distinct, concentration-dependent mechanisms of action. Its ability to enhance mitochondrial fusion through USP30 inhibition presents a promising therapeutic strategy for diseases associated with mitochondrial dysfunction, such as neurodegenerative disorders. Concurrently, its capacity to inhibit the Wnt/β-catenin signaling pathway underscores its potential as an anti-cancer agent. Further research is warranted to fully elucidate the therapeutic window and potential clinical applications of this compound.

References

- 1. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]

- 4. A diterpenoid derivative this compound inhibits Wnt/β-catenin signaling and colon cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A diterpenoid derivative this compound inhibits Wnt/β-catenin signaling and colon cancer cell tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

15-Oxospiramilactone as a USP30 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 15-Oxospiramilactone, a diterpenoid derivative identified as a potent inhibitor of Ubiquitin-Specific Protease 30 (USP30). This document consolidates current research findings, presents quantitative data for comparative analysis, details key experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.

Introduction to USP30 and its Inhibition

Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane and peroxisomes.[1] It plays a critical role in cellular homeostasis by counteracting the ubiquitination of mitochondrial proteins, thereby suppressing mitophagy, the selective degradation of damaged mitochondria.[2] The PINK1/Parkin pathway is a key signaling cascade that initiates mitophagy in response to mitochondrial stress. USP30 acts as a negative regulator of this pathway by removing ubiquitin chains from mitochondrial substrates, thus preventing the recruitment of autophagic machinery.[2]

Dysregulation of USP30 activity has been implicated in a range of pathologies, including neurodegenerative diseases like Parkinson's disease, certain cancers, and pulmonary disorders.[3] Consequently, the inhibition of USP30 has emerged as a promising therapeutic strategy to enhance the clearance of dysfunctional mitochondria and restore cellular health.

This compound, also known as S3, is a natural diterpenoid derivative that has been identified as a covalent inhibitor of USP30.[3] It directly targets the catalytic cysteine residue (Cys77) within the active site of USP30, leading to the inhibition of its deubiquitinase activity.[3] This inhibition promotes the accumulation of ubiquitinated proteins on the mitochondrial surface, thereby enhancing mitophagy.

Quantitative Data

While this compound has been qualitatively established as a USP30 inhibitor, a specific IC50 value for its direct inhibition of USP30 is not consistently reported in the reviewed literature. However, for comparative purposes, the following table includes IC50 values for other known USP30 inhibitors.

| Inhibitor | IC50 Value (nM) | Assay Type | Reference |

| This compound (S3) | Not Reported | - | - |

| USP30Inh-1 | 15 - 30 | Ub-Rho110 Cleavage Assay | [3] |

| USP30Inh-2 | 15 - 30 | Ub-Rho110 Cleavage Assay | [3] |

| USP30Inh-3 | 15 - 30 | Ub-Rho110 Cleavage Assay | [3] |

| Compound 39 | ~20 | In vitro enzymatic assay | |

| MTX115325 | 12 | Fluorescence polarization assay |

Signaling Pathways

PINK1/Parkin-Mediated Mitophagy and USP30 Inhibition

Mitochondrial damage leads to the stabilization of PINK1 on the outer mitochondrial membrane, which in turn recruits and activates the E3 ubiquitin ligase Parkin. Parkin ubiquitinates various outer mitochondrial membrane proteins, marking the damaged organelle for degradation by the autophagosome. USP30 counteracts this process by removing these ubiquitin chains. This compound inhibits USP30, thereby promoting the accumulation of ubiquitin on mitochondria and enhancing mitophagy.

Wnt/β-catenin Signaling Pathway

At higher concentrations, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which can lead to apoptosis.[4] This effect is independent of its role in mitophagy. In the canonical Wnt pathway, the absence of a Wnt signal leads to the degradation of β-catenin. Upon Wnt binding, β-catenin accumulates, translocates to the nucleus, and activates TCF/LEF transcription factors, promoting cell proliferation. This compound is suggested to interfere with the association of β-catenin and TCF4.

Experimental Protocols

Deubiquitinase (DUB) Activity Assay (Ubiquitin-Rhodamine 110)

This in vitro assay measures the enzymatic activity of USP30 by monitoring the cleavage of a fluorogenic substrate.

Principle: The substrate consists of ubiquitin linked to Rhodamine 110 (Rho110). In this form, the fluorescence of Rho110 is quenched. Upon cleavage by an active DUB like USP30, Rho110 is released, resulting in a measurable increase in fluorescence.[5]

Materials:

-

Recombinant human USP30 enzyme

-

Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM Potassium Glutamate, 0.1 mM TCEP, 0.03% Bovine Gamma Globulin)

-

This compound (or other inhibitors) dissolved in DMSO

-

384-well black plates

-

Fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm)

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add a fixed concentration of recombinant USP30 to each well of the 384-well plate.

-

Add the different concentrations of this compound to the wells containing USP30. Include a DMSO vehicle control.

-

Incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at room temperature to allow for binding.

-

Initiate the reaction by adding the Ub-Rho110 substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence over time using a plate reader.

-

Calculate the reaction rates (slope of the linear phase of fluorescence increase).

-

Determine the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

In-Cell USP30 Target Engagement Assay

This cellular assay confirms that this compound engages with USP30 within a cellular context.

Principle: This assay utilizes an activity-based probe (ABP) that covalently binds to the active site of DUBs.[6] The probe is tagged (e.g., with biotin or a HA-tag). If this compound is bound to the active site of USP30, it will prevent the ABP from binding. This can be visualized by a lack of a molecular weight shift of USP30 on a Western blot.

Materials:

-

Cell line expressing USP30 (e.g., SH-SY5Y)

-

This compound

-

Activity-based probe (e.g., Biotin-Ahx-Ub-propargylamide (PA))

-

Cell lysis buffer

-

SDS-PAGE and Western blotting reagents

-

Anti-USP30 antibody

-

Streptavidin-HRP (for biotinylated probes) or anti-HA antibody

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a DMSO vehicle control.

-

Lyse the cells and quantify the protein concentration.

-

Incubate the cell lysates with the activity-based probe for a defined period (e.g., 1 hour at room temperature) to allow for probe binding to active DUBs.

-

Resolve the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and perform a Western blot using an anti-USP30 antibody.

-

The binding of the ABP to USP30 will result in a band shift (increase in molecular weight). The degree of this shift will be inversely proportional to the concentration of this compound, indicating target engagement.

Mitochondrial Fusion Assay

This assay assesses the ability of this compound to induce mitochondrial fusion in cells with fragmented mitochondria.

Principle: Cells deficient in mitochondrial fusion proteins (e.g., Mfn1 knockout mouse embryonic fibroblasts) exhibit fragmented mitochondria. Treatment with a compound that promotes fusion will cause these fragmented mitochondria to elongate and form a tubular network. This morphological change can be visualized and quantified using fluorescence microscopy.

Materials:

-

Mfn1-knockout Mouse Embryonic Fibroblasts (MEFs) or other suitable cell line

-

Mitochondrial fluorescent probe (e.g., MitoTracker Red) or cells expressing a mitochondrial-targeted fluorescent protein (e.g., mito-DsRed)

-

This compound

-

Fluorescence microscope

-

Image analysis software

Procedure:

-

Plate the Mfn1-knockout MEFs on coverslips.

-

Treat the cells with this compound (e.g., 2-5 µM) for a specified time (e.g., 2-24 hours). Include a DMSO vehicle control.

-

If using a fluorescent probe, stain the cells with MitoTracker Red according to the manufacturer's protocol.

-

Fix the cells.

-

Acquire images of the mitochondrial morphology using a fluorescence microscope.

-

Quantify the degree of mitochondrial fusion. This can be done by categorizing cells based on their mitochondrial morphology (e.g., fragmented, intermediate, tubular) and counting the percentage of cells in each category.

Experimental Workflows

General Workflow for USP30 Inhibitor Screening and Validation

The following diagram illustrates a typical workflow for identifying and validating a novel USP30 inhibitor like this compound.

Conclusion

This compound is a valuable tool compound for studying the biological roles of USP30. Its ability to covalently inhibit USP30 and subsequently modulate mitochondrial dynamics and mitophagy provides a powerful approach to investigate these pathways in various cellular contexts. Further research is warranted to fully elucidate its therapeutic potential and to develop more potent and selective second-generation inhibitors based on its mechanism of action. This guide provides a comprehensive resource for researchers and drug development professionals interested in leveraging this compound as a USP30 inhibitor in their studies.

References

- 1. 3.2.1. Fluorescence-based Ub-Rho Deubiquitinase Activity Assay [bio-protocol.org]

- 2. US9926583B2 - Methods of cell culture - Google Patents [patents.google.com]

- 3. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PMC [pmc.ncbi.nlm.nih.gov]

15-Oxospiramilactone: A Technical Guide to its Discovery, Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Oxospiramilactone, also known as S3, is a naturally occurring diterpenoid derivative that has garnered significant interest in the scientific community for its potent and specific biological activities.[1][2] This small molecule has been identified as a key modulator of mitochondrial dynamics and quality control pathways, making it a valuable tool for research and a potential starting point for the development of therapeutics targeting a range of pathologies, including neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery, origin, mechanism of action, and key experimental data related to this compound.

Discovery and Origin

Data Presentation

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its application in experimental settings, including solubility and formulation considerations.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₆O₄ | PubChem |

| Molecular Weight | 330.4 g/mol | PubChem |

| XLogP3 | 2.6 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 330.18310931 g/mol | PubChem |

| Monoisotopic Mass | 330.18310931 g/mol | PubChem |

| Topological Polar Surface Area | 63.6 Ų | PubChem |

| Heavy Atom Count | 24 | PubChem |

| Complexity | 669 | PubChem |

Biological Activity and Potency

This compound is a potent inhibitor of the deubiquitinase USP30. While a specific IC50 value for this compound against USP30 is not consistently reported in the reviewed literature, its effective concentration in cell-based assays has been established. It is important to note that the biological effects of this compound are highly dependent on its concentration.

| Parameter | Value/Observation | Cell Type/Assay Condition | Source |

| Effective Concentration for Mitochondrial Fusion | ~2 µM | Mouse Embryonic Fibroblasts (MEFs) | |

| Concentration Inducing Apoptosis | >5 µM | Not specified | |

| Neuroprotective Effects | 2 µM | Retinal Ganglion Cells (RGCs) under NMDA-induced excitotoxicity | [1] |

| Target Binding | Covalently binds to the cysteine 77 (Cys77) residue in the catalytic domain of USP30. | In vitro binding assays | [3] |

Note: The absence of a reported IC50 value in peer-reviewed literature is a notable gap in the quantitative characterization of this compound.

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of USP30, a deubiquitinase located on the outer mitochondrial membrane. USP30 plays a crucial role in regulating mitochondrial quality control by counteracting the effects of the E3 ubiquitin ligase Parkin.

The canonical pathway for the removal of damaged mitochondria, known as mitophagy, is initiated by the accumulation of PINK1 on the outer mitochondrial membrane, which in turn recruits and activates Parkin. Parkin then ubiquitinates various outer mitochondrial membrane proteins, marking the damaged mitochondrion for degradation by autophagy. USP30 acts as a negative regulator of this process by removing these ubiquitin chains, thereby inhibiting mitophagy.

This compound covalently binds to the catalytic cysteine (Cys77) of USP30, inhibiting its deubiquitinase activity.[3] This leads to an increase in the ubiquitination of USP30 substrates, most notably the mitofusins (Mfn1 and Mfn2). This non-degradative ubiquitination of mitofusins enhances their activity, leading to increased mitochondrial fusion. By promoting the fusion of mitochondria, this compound can help to restore the mitochondrial network and improve oxidative respiration.

Furthermore, by inhibiting USP30, this compound enhances Parkin-mediated mitophagy, facilitating the clearance of damaged mitochondria. This is particularly relevant in the context of neurodegenerative diseases where impaired mitochondrial quality control is a key pathological feature.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the activity of this compound. These protocols are intended as a guide for researchers and may require optimization for specific experimental conditions.

Isolation of this compound from Spiraea japonica

-

Extraction: Dried and powdered plant material (Spiraea japonica) is extracted with a series of organic solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

-

Fractionation: The crude extracts are subjected to column chromatography (e.g., silica gel) and eluted with a gradient of solvents to separate compounds based on their polarity.

-

Purification: Fractions containing the compound of interest are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Characterization: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

USP30 Inhibition Assay

To determine the inhibitory activity of this compound against USP30, a deubiquitinase activity assay can be performed.

-

Reagents: Recombinant human USP30, a fluorogenic ubiquitin substrate (e.g., Ub-AMC or Ub-rhodamine), assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT), and this compound at various concentrations.

-

Procedure: a. Recombinant USP30 is pre-incubated with varying concentrations of this compound in the assay buffer for a defined period (e.g., 30 minutes) at room temperature. b. The enzymatic reaction is initiated by the addition of the fluorogenic ubiquitin substrate. c. The fluorescence intensity is measured over time using a microplate reader at the appropriate excitation and emission wavelengths. d. The rate of substrate cleavage is calculated from the linear phase of the reaction. e. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to a vehicle control. f. IC50 values can be calculated by fitting the dose-response data to a suitable equation.

Mitochondrial Fusion Assay

The effect of this compound on mitochondrial fusion can be assessed in cultured cells.

-

Cell Culture: Mouse embryonic fibroblasts (MEFs) or other suitable cell lines are cultured under standard conditions.

-

Mitochondrial Labeling: Mitochondria can be visualized by transfection with a mitochondrially targeted fluorescent protein (e.g., mito-GFP or mito-DsRed) or by staining with a mitochondrial dye (e.g., MitoTracker Red CMXRos).

-

Treatment: Cells are treated with this compound (e.g., 2 µM) or a vehicle control for a specified duration (e.g., 24 hours).

-

Imaging: Live or fixed cells are imaged using fluorescence microscopy (confocal microscopy is recommended for higher resolution).

-

Quantification: The morphology of the mitochondrial network is quantified. This can be done by classifying cells into categories based on their mitochondrial morphology (e.g., fragmented, intermediate, tubular) or by using image analysis software to measure parameters such as mitochondrial length and branching.

Parkin-Mediated Mitophagy Assay

The enhancement of mitophagy by this compound can be evaluated using several methods. A common approach involves monitoring the degradation of mitochondrial proteins.

-

Cell Culture and Treatment: Cells stably expressing Parkin (e.g., HeLa-Parkin) are treated with a mitochondrial depolarizing agent (e.g., CCCP or a combination of oligomycin and antimycin A) to induce mitophagy, in the presence or absence of this compound.

-

Western Blotting: a. Cell lysates are collected at different time points after treatment. b. The levels of specific mitochondrial proteins (e.g., TOM20, TIM23, COXII) are analyzed by western blotting. c. A decrease in the levels of these proteins in the presence of the mitophagy inducer indicates their degradation via mitophagy. d. The effect of this compound is determined by comparing the rate of mitochondrial protein degradation in its presence to the control.

-

Fluorescence Microscopy (mito-Keima): a. Cells are transfected with a pH-sensitive fluorescent protein targeted to the mitochondrial matrix (mito-Keima). b. Mito-Keima fluoresces green in the neutral pH of the mitochondrial matrix and red in the acidic environment of the lysosome. c. An increase in the red-to-green fluorescence ratio indicates the delivery of mitochondria to lysosomes for degradation, a hallmark of mitophagy. d. Cells are treated as described above and analyzed by fluorescence microscopy or flow cytometry.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.

References

An In-depth Technical Guide to 15-Oxospiramilactone: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Oxospiramilactone, also known as S3, is a diterpenoid derivative isolated from the plant Spiraea japonica. It has garnered significant interest in the scientific community for its potent and specific biological activity as a covalent inhibitor of Ubiquitin-Specific Protease 30 (USP30), a key regulator of mitochondrial quality control. By inhibiting USP30, this compound promotes mitochondrial fusion and Parkin-mediated mitophagy, offering a promising therapeutic avenue for conditions associated with mitochondrial dysfunction, such as neurodegenerative diseases. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, including detailed experimental protocols for assays relevant to its study.

Chemical Structure and Physicochemical Properties

This compound is a complex polycyclic diterpenoid. Its structure and properties are summarized below.

Chemical Structure:

-

IUPAC Name: (1S,2R,4S,7R,8R,10R,11R)-8-hydroxy-11-methyl-5-methylidene-13-oxapentacyclo[9.3.3.24,7.01,10.02,7]nonadecane-6,14-dione[1]

-

Molecular Formula: C₂₀H₂₆O₄[1]

-

SMILES: C[C@@]12CCC[C@@]3([C@@H]1C--INVALID-LINK--C(=C)C5=O">C@HO)C(=O)OC2[1]

Physicochemical Data:

| Property | Value | Source |

| Molecular Weight | 330.4 g/mol | PubChem (Computed)[1] |

| Exact Mass | 330.18310931 Da | PubChem (Computed)[1] |

| XLogP3 | 2.6 | PubChem (Computed)[1] |

| Hydrogen Bond Donors | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptors | 4 | PubChem (Computed)[1] |

| Rotatable Bond Count | 0 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 63.6 Ų | PubChem (Computed)[1] |

| Heavy Atom Count | 24 | PubChem (Computed)[1] |

| Complexity | 669 | PubChem (Computed)[1] |

Solubility: While specific solubility values are not published, this compound is reported to be soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.

Spectroscopic Data: As of the latest literature review, detailed experimental spectroscopic data (¹H-NMR, ¹³C-NMR, Mass Spectrometry, IR) for this compound have not been made publicly available in the primary research articles describing its biological activity.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of USP30, a deubiquitinase localized to the outer mitochondrial membrane. USP30 acts as a negative regulator of mitochondrial quality control pathways.

Mechanism of Action: this compound covalently binds to the active site cysteine residue (Cys77) of USP30.[2] This irreversible inhibition prevents USP30 from removing ubiquitin chains from mitochondrial outer membrane proteins, including the mitofusins Mfn1 and Mfn2. The resulting increase in non-degradative ubiquitination of Mfn1/2 enhances their activity, leading to the promotion of mitochondrial fusion.[3] This mechanism is crucial for restoring mitochondrial network integrity in cells with deficient mitochondrial dynamics.[3] Furthermore, by opposing the deubiquitinating activity of USP30, this compound facilitates Parkin-mediated mitophagy, a selective autophagy process that clears damaged mitochondria.[4]

At lower concentrations (e.g., 2 µM), this compound selectively promotes mitochondrial fusion without inducing apoptosis. However, at higher concentrations, it has been reported to induce apoptosis through inhibition of the Wnt signaling pathway.

Signaling Pathway of this compound in Mitochondrial Fusion:

Caption: Inhibition of USP30 by this compound promotes mitochondrial fusion.

Logical Workflow for Investigating this compound's Effect on Mitophagy:

Caption: Experimental workflow for assessing this compound-induced mitophagy.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

In Vitro USP30 Activity Assay

This assay measures the ability of this compound to inhibit the deubiquitinating activity of recombinant USP30.

-

Materials:

-

Recombinant human USP30 (e.g., residues 57–517)

-

Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate

-

This compound

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1 mg/ml BSA, 0.05% Tween 20, 1 mM DTT

-

384-well black, clear-bottom plates

-

Fluorescence plate reader (e.g., FLIPR TETRA)

-

-

Procedure:

-

Prepare a dilution series of this compound in 100% DMSO. Use an acoustic liquid handler (e.g., ECHO 550) to dispense nanoliter volumes into the 384-well plate.

-

Prepare a 2x concentrated solution of recombinant human USP30 (e.g., 10 nM) in USP30 activity assay buffer.

-

Dispense 15 µL of the 2x USP30 solution into each well containing the compound.

-

Incubate the plate for 30 minutes at room temperature to allow for compound binding to the enzyme.

-

Prepare a 2x concentrated solution of Ub-Rho110 (e.g., 200 nM) in the assay buffer.

-

To initiate the reaction, dispense 15 µL of the 2x Ub-Rho110 solution into each well. The final concentrations will be 5 nM USP30 and 100 nM Ub-Rho110.

-

Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (Excitation/Emission ~485/520 nm) every 30 seconds for 60 minutes.

-

Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC₅₀ value.[5]

-

Cell-Based Mitochondrial Fusion Assay

This protocol assesses the effect of this compound on mitochondrial morphology in cultured cells.

-

Materials:

-

Adherent cell line (e.g., HeLa or Mouse Embryonic Fibroblasts - MEFs)

-

Mitochondria-targeted fluorescent protein (e.g., mito-GFP or mito-DsRed)

-

This compound

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Glass-bottom dishes for microscopy

-

Confocal microscope

-

-

Procedure:

-

Seed cells expressing a mitochondrial fluorescent reporter onto glass-bottom dishes.

-

Allow cells to adhere and grow for 24 hours.

-

Treat the cells with the desired concentration of this compound (e.g., 2 µM) or vehicle control (DMSO).

-

Incubate the cells for a specified time course (e.g., 12, 24 hours).

-

After incubation, visualize the mitochondrial morphology using a confocal microscope.

-

Acquire z-stack images of individual cells.

-

Analyze mitochondrial morphology. This can be done qualitatively by observing the transition from fragmented, punctate mitochondria to elongated, tubular networks, or quantitatively using image analysis software to measure mitochondrial length and branching.[6][7]

-

Parkin-Mediated Mitophagy Assay (using mt-Keima)

This assay quantitatively measures the delivery of mitochondria to lysosomes, a hallmark of mitophagy, using the pH-sensitive fluorescent protein mt-Keima.

-

Materials:

-

HeLa cells stably expressing Parkin (HeLa-Parkin)

-

Lentivirus for mt-Keima expression

-

This compound

-

Mitochondrial depolarizing agent (e.g., CCCP or a combination of Oligomycin/Antimycin A)

-

Complete culture medium

-

Flow cytometer with 405 nm and 561 nm lasers

-

-

Procedure:

-

Transduce HeLa-Parkin cells with mt-Keima lentivirus to generate a stable cell line.

-

Seed the HeLa-Parkin-mt-Keima cells in culture plates.

-

Treat the cells with this compound or vehicle control for a pre-determined time.

-

Induce mitophagy by adding a mitochondrial depolarizing agent (e.g., 10 µM CCCP) for 6-24 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Resuspend the cells in FACS buffer.

-

Analyze the cells using a flow cytometer. Excite mt-Keima with both the 405 nm laser (detecting the acidic, lysosomal form) and the 561 nm laser (detecting the neutral, mitochondrial form).

-

Calculate the ratio of the signal from the 405 nm excitation to the 561 nm excitation. An increase in this ratio indicates an increase in mitophagic flux.[8][9]

-

Conclusion

This compound is a valuable research tool for investigating the intricacies of mitochondrial dynamics and quality control. Its specific mechanism of action as a USP30 inhibitor allows for the targeted modulation of mitochondrial fusion and mitophagy. The experimental protocols outlined in this guide provide a framework for researchers to further explore the therapeutic potential of this and other related compounds in diseases characterized by mitochondrial dysfunction. Further research is warranted to obtain detailed experimental physicochemical and spectroscopic data to complete the characterization of this promising natural product.

References

- 1. This compound | C20H26O4 | CID 90671718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo assays for mitochondrial fission and fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Parkin-dependent mitophagy occurs via proteasome-dependent steps sequentially targeting separate mitochondrial sub-compartments for autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Parkin Interacts with Ambra1 to Induce Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of 15-Oxospiramilactone on Mfn1/Mfn2 Deficient Cells: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial dynamics, governed by a delicate balance of fusion and fission events, are critical for cellular health and function. Deficiencies in the key mitochondrial fusion proteins, Mitofusin 1 (Mfn1) and Mitofusin 2 (Mfn2), lead to mitochondrial fragmentation, impaired oxidative phosphorylation, and have been implicated in a range of human diseases. This technical whitepaper provides an in-depth analysis of the effects of 15-Oxospiramilactone, a diterpenoid derivative also known as S3, on cells deficient in Mfn1 or Mfn2. We detail the molecular mechanism of action, present quantitative data on its efficacy in restoring mitochondrial morphology and function, and provide comprehensive experimental protocols for the key assays cited. This document serves as a technical guide for researchers investigating mitochondrial dynamics and therapeutic strategies for mitochondrial-related disorders.

Introduction

Mitochondria are highly dynamic organelles that constantly undergo fusion and fission to maintain their morphology, distribution, and function. Mitochondrial fusion, a process mediated by the outer mitochondrial membrane proteins Mfn1 and Mfn2 and the inner membrane protein OPA1, is essential for the exchange of mitochondrial DNA, proteins, and metabolites, thereby ensuring the integrity of the mitochondrial network and efficient energy production.[1][2] Dysregulation of mitochondrial fusion leads to a fragmented mitochondrial phenotype, resulting in mitochondrial dysfunction, including decreased membrane potential, reduced ATP production, and impaired respiratory capacity.[2][3] Such defects are associated with numerous pathologies, particularly neurodegenerative diseases.[4]

Cells deficient in either Mfn1 or Mfn2 exhibit pronounced mitochondrial fragmentation and associated functional deficits.[3] Consequently, identifying small molecules that can promote mitochondrial fusion in these deficient cells is of significant therapeutic interest. This whitepaper focuses on this compound (S3), a natural compound identified for its potent ability to induce mitochondrial fusion and restore mitochondrial function in Mfn1- or Mfn2-deficient cells.[1][4][5]

Mechanism of Action of this compound (S3)

This compound (S3) exerts its pro-fusion effect by targeting and inhibiting the mitochondria-localized deubiquitinase, USP30.[1][5] The inhibition of USP30 by S3 leads to an increase in the non-degradative ubiquitination of Mfn1 and Mfn2.[1] This specific type of ubiquitination enhances the activity of the remaining Mitofusin proteins, thereby promoting mitochondrial fusion even in the absence of one of the key players (either Mfn1 or Mfn2).[1][3] This mechanism represents an unconventional role for ubiquitination in positively regulating mitochondrial fusion.[1]

dot

Quantitative Data Presentation

The efficacy of this compound (S3) in restoring mitochondrial morphology and function in Mfn1/Mfn2 deficient cells has been quantified through various assays. The following tables summarize the key findings.

Table 1: Effect of this compound (S3) on Mitochondrial Morphology

| Cell Line | Treatment | Concentration (µM) | Duration (h) | Cells with Connected/Tubular Mitochondria (%) |

| Mfn1-/- MEFs | Vehicle | - | 2 | ~10 |

| Mfn1-/- MEFs | S3 | 1 | 2 | ~40 |

| Mfn1-/- MEFs | S3 | 2 | 2 | ~60 |

| Mfn1-/- MEFs | S3 | 5 | 2 | ~80 |

| Mfn2-/- MEFs | Vehicle | - | 24 | ~20 |

| Mfn2-/- MEFs | S3 | 2 | 24 | ~70 |

Data are estimations derived from graphical representations in Yue et al., 2014.[1]

Table 2: Functional Restoration of Mitochondria by this compound (S3)

| Cell Line | Treatment (2µM S3, 24h) | Mitochondrial Membrane Potential | Relative ATP Level | Oxygen Consumption Rate |

| Wild-type MEFs | Untreated | Normal | 100% | Normal |

| Mfn1-/- MEFs | Untreated | Reduced | Decreased | Reduced |

| Mfn1-/- MEFs | S3 Treated | Restored | Increased | Restored |

| Mfn2-/- MEFs | Untreated | Reduced | Decreased | Reduced |

| Mfn2-/- MEFs | S3 Treated | Restored | Increased | Restored |

This table provides a qualitative summary of the findings reported by Yue et al., 2014.[1] Specific numerical values for ATP levels and oxygen consumption rates with error bars were not available in a tabular format in the primary reference.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on the procedures described in the primary literature and general laboratory practices.

Cell Culture of Mfn1/Mfn2 Deficient Mouse Embryonic Fibroblasts (MEFs)

-

Cell Lines: Mfn1-/-, Mfn2-/-, and wild-type Mouse Embryonic Fibroblasts (MEFs).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency using standard trypsinization procedures.

Mitochondrial Morphology Analysis

dot

-

Cell Seeding: MEFs are seeded onto glass-bottom dishes suitable for confocal microscopy.

-

Transfection: Cells are transfected with a plasmid encoding a mitochondrial-targeted fluorescent protein (e.g., Mito-DsRed) using a suitable transfection reagent according to the manufacturer's instructions.

-

Treatment: After 24 hours of transfection, the culture medium is replaced with fresh medium containing the desired concentration of this compound (S3) or a vehicle control (e.g., DMSO).

-

Imaging: Live-cell imaging is performed using a confocal microscope equipped with a temperature-controlled stage. Images are captured at specified time points.

-

Quantification: The morphology of mitochondria in individual cells is categorized as fragmented (predominantly spherical or short rods) or tubular/connected (elongated and interconnected network). The percentage of cells exhibiting a tubular mitochondrial network is determined by counting at least 200 cells per condition.

Western Blotting for Mfn1/Mfn2 Ubiquitination

-

Cell Lysis: Cells are lysed in a buffer containing protease and deubiquitinase inhibitors (e.g., NEM).

-

Immunoprecipitation: Cell lysates are incubated with anti-Mfn1 or anti-Mfn2 antibodies overnight at 4°C, followed by incubation with protein A/G agarose beads.

-

Elution and SDS-PAGE: The immunoprecipitated proteins are eluted and separated by SDS-PAGE.

-

Immunoblotting: Proteins are transferred to a PVDF membrane and immunoblotted with an anti-ubiquitin antibody to detect the ubiquitination status of Mfn1/Mfn2.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

-

Staining: Cells are incubated with a fluorescent dye sensitive to mitochondrial membrane potential, such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1, according to the manufacturer's protocol.

-

Imaging/Flow Cytometry: The fluorescence intensity is measured using a fluorescence microscope or a flow cytometer. A decrease in fluorescence intensity of TMRE or a shift from red to green fluorescence for JC-1 indicates a loss of mitochondrial membrane potential.

Measurement of Cellular ATP Levels

-

Cell Lysis: Cells are lysed to release cellular ATP.

-

Luciferase-Based Assay: The ATP concentration in the cell lysate is determined using a luciferase-based ATP assay kit according to the manufacturer's instructions. The luminescence signal, which is proportional to the ATP concentration, is measured using a luminometer.

Measurement of Oxygen Consumption Rate (OCR)

-

Cell Seeding: Cells are seeded in a specialized microplate for extracellular flux analysis (e.g., Seahorse XF Analyzer).

-

Assay: The oxygen consumption rate is measured in real-time using an extracellular flux analyzer under basal conditions and in response to the sequential injection of mitochondrial respiratory chain inhibitors (e.g., oligomycin, FCCP, and rotenone/antimycin A). This allows for the determination of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Conclusion

This compound (S3) represents a promising pharmacological tool for the study of mitochondrial dynamics and a potential therapeutic lead for diseases characterized by mitochondrial fragmentation due to Mfn1 or Mfn2 deficiency. Its unique mechanism of action, involving the inhibition of the deubiquitinase USP30 to enhance the activity of remaining Mitofusins, highlights a novel regulatory pathway for mitochondrial fusion. The quantitative data and detailed experimental protocols provided in this whitepaper offer a comprehensive resource for researchers in the field of mitochondrial biology and drug development, facilitating further investigation into the therapeutic potential of modulating mitochondrial dynamics.

References

- 1. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitofusins Mfn1 and Mfn2 coordinately regulate mitochondrial fusion and are essential for embryonic development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mitofusin 1 and 2 regulation of mitochondrial DNA content is a critical determinant of glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on 15-Oxospiramilactone (S3): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Oxospiramilactone, commonly referred to as S3, is a diterpenoid derivative isolated from the plant Spiraea japonica. Foundational research has identified S3 as a potent modulator of mitochondrial dynamics. This technical guide provides an in-depth overview of the core research on S3, focusing on its mechanism of action, experimental validation, and key quantitative data. S3 acts as an inhibitor of the mitochondria-localized deubiquitinase USP30. This inhibition leads to an increase in the non-degradative ubiquitination of Mitofusin 1 and 2 (Mfn1/2), key proteins in mitochondrial outer membrane fusion. The enhanced activity of Mfn1/2 promotes mitochondrial fusion, restoring mitochondrial network integrity and function in models of mitochondrial dysfunction. This guide details the experimental protocols used to elucidate this pathway and presents the quantitative data from these foundational studies.

Introduction

Mitochondrial dynamics, the continuous fission and fusion of mitochondria, are crucial for maintaining mitochondrial health, cellular homeostasis, and function. Dysregulation of these processes is implicated in a variety of human diseases, including neurodegenerative disorders. This compound (S3) has emerged as a significant research tool and potential therapeutic lead due to its ability to promote mitochondrial fusion. S3 is a natural product derivative with a molecular weight of 330 Da.[1] Early research into S3 revealed dose-dependent effects, with higher concentrations inducing apoptosis, while lower, non-toxic concentrations, specifically around 2 µM, were found to robustly promote the elongation and interconnection of mitochondria.[2] This document serves as a comprehensive technical resource on the foundational scientific research of this compound (S3).

Mechanism of Action

The primary molecular target of this compound (S3) is the deubiquitinating enzyme, Ubiquitin Specific Peptidase 30 (USP30), which is localized to the outer mitochondrial membrane.[2][3]

Inhibition of USP30

S3 acts as a covalent inhibitor of USP30, forming an adduct with the cysteine 77 residue within the enzyme's catalytic triad.[1][3] This interaction blocks the deubiquitinase activity of USP30.

Modulation of Mfn1/2 Ubiquitination

USP30 is known to remove ubiquitin chains from mitochondrial outer membrane proteins, including Mitofusin 1 (Mfn1) and Mitofusin 2 (Mfn2). By inhibiting USP30, S3 treatment leads to a significant increase in the ubiquitination of both Mfn1 and Mfn2.[2] Importantly, this is a non-degradative ubiquitination event, meaning it does not lead to the breakdown of Mfn1 and Mfn2 but rather modulates their activity.[2]

Promotion of Mitochondrial Fusion

The increased ubiquitination of Mfn1 and Mfn2 enhances their fusogenic activity. This results in the increased fusion of mitochondria, leading to the formation of elongated and interconnected mitochondrial networks.[2] This effect has been observed to restore mitochondrial morphology and function in cells with genetic deficiencies in Mfn1 or Mfn2.[2]

Figure 1: Signaling pathway of this compound (S3).

Quantitative Data

The following tables summarize the key quantitative findings from foundational studies on this compound (S3).

| Parameter | Cell Line | Concentration | Duration | Result | Reference |

| Mitochondrial Elongation | Mfn1-/- MEF | 2 µM | 24 h | ~80% of cells show connected and tubular mitochondria. | [1] |

| Apoptotic Cell Death | Retinal Ganglion Cells | 2 µM | 24 h | Apoptotic cell death reduced from 29.39% to 16.39% under excitotoxicity. | [4] |

| LDH Activity | Retinal Ganglion Cells | 2 µM | 24 h | LDH release decreased by 30.32% under excitotoxicity. | [4] |

| Mitochondrial Membrane Potential (JC-1 ratio) | Retinal Ganglion Cells | 2 µM | 24 h | JC-1 ratio increased by 6.79% under excitotoxicity. | [4] |

Table 1: Cellular Effects of this compound (S3)

| Parameter | Value | Method/Note | Reference |

| Molecular Weight | 330 Da | N/A | [1] |

| Optimal Concentration (in vitro) | 2 µM | Determined by LDH and JC-1 assays in retinal ganglion cells. | [4] |

Table 2: Physicochemical and Dosing Information for this compound (S3)

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the foundational research of S3.

Cell Culture and S3 Treatment

-

Cell Lines: Mouse Embryonic Fibroblasts (MEFs) - Wild-type (WT), Mfn1-/-, Mfn2-/-, and Mfn double knockout (Dko) are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and non-essential amino acids. Cells are grown in a humidified incubator at 37°C with 5% CO2.

-

S3 Treatment: S3 is dissolved in DMSO to create a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentration (e.g., 2 µM). Control cells are treated with an equivalent volume of DMSO.

Analysis of Mfn1/2 Ubiquitination

This workflow is used to determine the ubiquitination status of Mfn1 and Mfn2 following S3 treatment.

Figure 2: Experimental workflow for Mfn1/2 ubiquitination analysis.

-

Immunoprecipitation (IP) Lysis Buffer: 25 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors.

-

Immunoprecipitation:

-

Cell lysates are incubated with anti-Mfn1 or anti-Mfn2 antibodies overnight at 4°C with gentle rotation.

-

Protein A/G agarose beads are added and incubated for an additional 2-4 hours.

-

The beads are washed three times with IP lysis buffer.

-

-

Western Blotting:

-

Immunoprecipitated proteins are eluted by boiling in SDS-PAGE sample buffer.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody against ubiquitin.

-

Following incubation with a secondary HRP-conjugated antibody, the signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Mitochondrial Fusion Assay using Photoactivatable GFP

This assay directly visualizes and quantifies mitochondrial fusion events within living cells.[5]

-

Principle: Cells are co-transfected with a mitochondrial-targeted photoactivatable Green Fluorescent Protein (mito-PAGFP) and a mitochondrial-targeted red fluorescent protein (e.g., mito-DsRed) to visualize the entire mitochondrial network. A specific region of the mitochondrial network is then photoactivated with a 405 nm laser, causing the mito-PAGFP to fluoresce green. The spread of the green fluorescence throughout the mitochondrial network over time is a direct measure of mitochondrial fusion.

-

Protocol:

-

Plate cells on glass-bottom dishes suitable for live-cell imaging.

-

Co-transfect cells with plasmids encoding mito-PAGFP and mito-DsRed.

-

Allow 24-48 hours for protein expression.

-

Treat cells with S3 or DMSO as required.

-

Using a confocal microscope, select a region of interest (ROI) within a cell displaying a well-defined mitochondrial network (visualized by mito-DsRed).

-

Photoactivate the ROI with a 405 nm laser.

-

Acquire images of both the red and green channels at regular intervals (e.g., every 5-15 minutes) for up to 2 hours.

-

-

Quantification: The rate of mitochondrial fusion is determined by measuring the decrease in fluorescence intensity of mito-PAGFP in the photoactivated ROI and the corresponding increase in fluorescence in the rest of the mitochondrial network over time.

Cycloheximide (CHX) Chase Assay

This assay is used to determine the stability and degradation rate of proteins.

-

Principle: Cycloheximide is a protein synthesis inhibitor. By treating cells with CHX, the production of new proteins is halted. The decay of the existing pool of a specific protein can then be monitored over time by western blotting.

-

Protocol:

-

Treat cells with S3 or DMSO for a predetermined time.

-

Add cycloheximide (e.g., 10-100 µg/mL) to the cell culture medium.

-

Harvest cells at various time points after CHX addition (e.g., 0, 4, 8, 12, 24 hours).

-

Lyse the cells and perform western blotting for the proteins of interest (Mfn1 and Mfn2).

-

The band intensity of Mfn1 and Mfn2 at each time point is quantified and normalized to a loading control (e.g., β-actin). The protein half-life can then be calculated. In the case of S3, this assay demonstrated that the S3-induced ubiquitination of Mfn1/2 is non-degradative.[3]

-

Synthesis and Availability

This compound (S3) is a natural product derived from the plant Spiraea japonica.[1] To date, a chemical synthesis for S3 has not been widely reported in the scientific literature. Therefore, the compound is typically obtained through isolation and purification from its natural source.

Preclinical and Clinical Status

The research on this compound (S3) is currently in the preclinical stage. In vitro studies have demonstrated its efficacy in cellular models of mitochondrial dysfunction.[2] Further studies have shown its neuroprotective effects in models of excitotoxicity in retinal ganglion cells.[4] There are currently no registered clinical trials for this compound (S3).

Conclusion

This compound (S3) is a valuable research compound for studying the mechanisms of mitochondrial fusion. Its specific mode of action as a USP30 inhibitor, leading to the non-degradative ubiquitination and enhanced activity of Mfn1/2, is well-documented. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the field of mitochondrial dynamics and the therapeutic potential of modulating this pathway. Further preclinical investigation is warranted to explore the in vivo efficacy and safety of S3 for diseases associated with mitochondrial dysfunction.

References

- 1. Structural Premise of Selective Deubiquitinase USP30 Inhibition by Small-Molecule Benzosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Photoactivatable green fluorescent protein-based visualization and quantification of mitochondrial fusion and mitochondrial network complexity in living cells - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 15-Oxospiramilactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 15-Oxospiramilactone, a diterpenoid derivative also known as S3, with significant therapeutic potential. We will delve into its mechanism of action, present quantitative data from key studies, provide detailed experimental protocols, and visualize the associated signaling pathways.

Core Compound Properties and Mechanism of Action

This compound is a natural product derived from the plant Spiraea japonica.[1][2] It has been identified as a potent and specific inhibitor of the deubiquitinase USP30.[3][4][5] The primary mechanism of action involves the covalent binding of this compound to the catalytic cysteine residue (Cys77) of USP30, thereby inactivating the enzyme.[2] This inhibition has profound effects on cellular processes, particularly mitochondrial dynamics and quality control.

At lower concentrations (e.g., 2 µM), this compound promotes mitochondrial fusion by preventing the USP30-mediated deubiquitination of mitofusins (Mfn1 and Mfn2).[3][4] This leads to an increase in their non-degradative ubiquitination, enhancing their activity and promoting the formation of elongated mitochondrial networks.[3][4] This is particularly relevant for conditions associated with mitochondrial fragmentation.

Interestingly, at higher concentrations, this compound exhibits a different biological activity, acting as an inhibitor of the Wnt/β-catenin signaling pathway.[1][4][6] This dual activity suggests that the therapeutic application of this compound may be concentration-dependent.

Quantitative Data

The following tables summarize key quantitative data from studies on this compound.

Table 1: In Vitro Inhibition of USP30

| Compound | Target | Assay Type | IC50 | Reference |

| This compound (S3) | USP30 | In vitro deubiquitinase activity assay | Data not explicitly available in reviewed sources | [3][4] |

| Other selective USP30 inhibitors | USP30 | Biochemical assays | 15-30 nM | [7] |

Note: While the direct IC50 for this compound (S3) on USP30 is not explicitly stated in the reviewed literature, its potent inhibitory effect is well-documented. For context, other potent and selective USP30 inhibitors have IC50 values in the low nanomolar range.

Table 2: Cellular Effects of this compound (S3)

| Effect | Cell Line | Concentration | Time Point | Observation | Reference |

| Mitochondrial Fusion | Mfn1-/- MEF | 2 µM | 24 hours | Restoration of mitochondrial network | [3][8] |

| Mfn2 Ubiquitination | Retinal Ganglion Cells | 2 µM | Not specified | Increased ubiquitination of Mfn2 | [2] |

| Wnt/β-catenin Signaling Inhibition | HEK293T | Not specified | Not specified | Inhibition of Top-flash reporter activity | [1][6] |

| Neuroprotection | Retinal Ganglion Cells | 2 µM | 24 hours | Protection against NMDA-induced excitotoxicity | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

In Vitro USP30 Deubiquitinase Activity Assay

This protocol is a generalized procedure based on common deubiquitinase assays.

Objective: To determine the inhibitory effect of this compound on USP30 activity in vitro.

Materials:

-

Recombinant human USP30 enzyme

-

This compound (S3)

-

Ubiquitin-rhodamine 110 (Ub-Rho110) or similar fluorogenic substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

-

384-well black plates

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in assay buffer.

-

Add a fixed concentration of recombinant USP30 to each well of the 384-well plate.

-

Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., Ub-Rho110) to each well.

-

Immediately begin monitoring the increase in fluorescence over time using a plate reader. The cleavage of the substrate by USP30 will release the fluorophore, leading to an increase in signal.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Immunoprecipitation and Western Blot for Mfn1/Mfn2 Ubiquitination

Objective: To assess the effect of this compound on the ubiquitination status of Mfn1 and Mfn2 in cultured cells.

Materials:

-

Cell line of interest (e.g., MEF cells, HeLa cells)

-

This compound (S3)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and deubiquitinase inhibitors (e.g., PMSF, N-ethylmaleimide)

-

Antibodies: anti-Mfn1, anti-Mfn2, anti-ubiquitin, and appropriate secondary antibodies

-

Protein A/G agarose beads

-

SDS-PAGE gels and Western blot equipment

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with this compound (e.g., 2 µM) or vehicle (DMSO) for the desired time (e.g., 24 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Pre-clear the lysates by incubating with Protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an anti-Mfn1 or anti-Mfn2 antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for another 2-4 hours to capture the immune complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated forms of Mfn1 or Mfn2.

-

Use an appropriate secondary antibody and a chemiluminescent substrate for detection.

Cycloheximide (CHX) Chase Assay

Objective: To determine if this compound affects the protein stability of Mfn1 and Mfn2.

Materials:

-

Cell line of interest

-

This compound (S3)

-

Cycloheximide (CHX)

-

Cell lysis buffer

-

Antibodies: anti-Mfn1, anti-Mfn2, and a loading control (e.g., anti-β-actin)

Procedure:

-

Treat cells with this compound (e.g., 2 µM) or vehicle for a predetermined time.

-

Add cycloheximide (a protein synthesis inhibitor) to the cell culture medium at a final concentration of, for example, 50-100 µg/mL.[9][10]

-

Collect cell samples at different time points after CHX addition (e.g., 0, 4, 8, 12, 24 hours).

-

Lyse the cells at each time point and collect the protein lysates.

-

Perform Western blot analysis on the lysates using antibodies against Mfn1, Mfn2, and a loading control.

-

Quantify the band intensities for Mfn1 and Mfn2 at each time point, normalized to the loading control.

-

Plot the protein levels against time to determine the protein half-life in the presence and absence of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound.

Caption: Inhibition of USP30 by this compound.

Caption: Role of S3 in Parkin-mediated mitophagy.

Caption: Inhibition of Wnt signaling by S3.

Caption: Workflow for analyzing Mfn ubiquitination.

References

- 1. A diterpenoid derivative this compound inhibits Wnt/β-catenin signaling and colon cancer cell tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A diterpenoid derivative this compound inhibits Wnt/β-catenin signaling and colon cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of 15-Oxospiramilactone on Mitochondrial Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms through which 15-Oxospiramilactone, a diterpenoid derivative, modulates mitochondrial dynamics. The information presented herein is synthesized from key research findings, offering a comprehensive resource for understanding its therapeutic potential.

Core Mechanism of Action

This compound, also known as S3, has been identified as a potent inducer of mitochondrial fusion.[1] Its primary mechanism of action involves the inhibition of the mitochondria-localized deubiquitinase USP30.[1][2][3] By inhibiting USP30, this compound prevents the removal of ubiquitin from key mitochondrial fusion proteins, Mitofusin 1 (Mfn1) and Mitofusin 2 (Mfn2).[4] This leads to an increase in their non-degradative ubiquitination, which enhances their activity and promotes the fusion of mitochondria.[1][3] This action can restore the mitochondrial network and oxidative respiration in cells deficient in either Mfn1 or Mfn2.[1][2][3]

The significance of this mechanism lies in its potential to counteract the effects of excessive mitochondrial fission, a state associated with various pathologies.[2][3] Dysregulated mitochondrial fusion is linked to mitochondrial fragmentation, abnormal mitochondrial physiology, and a number of neuronal diseases.[1][2][3]

Signaling Pathway of this compound

The signaling cascade initiated by this compound is a targeted pathway with significant implications for mitochondrial health. The diagram below illustrates the key molecular interactions.

Caption: Signaling pathway of this compound in promoting mitochondrial fusion.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key molecular markers of mitochondrial dynamics, as reported in the literature.

Table 1: Effect of this compound on Mfn1 and Mfn2 Protein Levels

| Treatment Condition | Mfn1 Protein Level (% of Control) | Mfn2 Protein Level (% of Control) | Cell Type | Reference |

| Control (untreated) | 100% | 100% | MEF | [3] |

| 2 µM S3 for 24h (with CHX) | No significant degradation compared to control | No significant degradation compared to control | MEF | [3] |

Data derived from cycloheximide (CHX) chase assays. The β-actin-normalized Mfn1 or Mfn2 protein level at 0 h was defined as 100%.[3]

Table 2: Effect of this compound on Mfn1 and Mfn2 Ubiquitination

| Treatment Condition | Mfn1 Ubiquitination Level | Mfn2 Ubiquitination Level | Cell Type | Reference |

| Control (untreated) | Basal Level | Basal Level | MEF | [3] |

| 2 µM S3 for 24h | Increased | Increased | MEF | [3] |

Ubiquitination levels were assessed by immunoprecipitation followed by Western blotting.[3]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments used to elucidate the function of this compound.

Immunoprecipitation and Western Blotting for Mfn Ubiquitination

This protocol is designed to assess the ubiquitination status of Mfn1 and Mfn2 following treatment with this compound.

1. Cell Lysis:

-

Treat wild-type Mouse Embryonic Fibroblast (MEF) cells with 2 µM this compound (S3) for 24 hours.

-

Lyse untreated and treated cells in a suitable lysis buffer containing protease inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

2. Immunoprecipitation:

-

Incubate the cell lysates with anti-Mfn1 or anti-Mfn2 antibodies overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

3. Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated Mfn1/Mfn2.

-

Use anti-Mfn1 and anti-Mfn2 antibodies on separate blots of the input lysates to confirm equal protein loading.

Cycloheximide (CHX) Chase Assay

This assay is used to determine the effect of this compound on the protein stability of Mfn1 and Mfn2.

1. Cell Treatment:

-

Plate MEF cells and allow them to adhere.

-

Treat the cells with cycloheximide (CHX), a protein synthesis inhibitor, in the presence or absence of 2 µM this compound (S3).

-

Collect cell lysates at various time points (e.g., 0, 6, 12, 24 hours) after treatment.

2. Western Blotting:

-

Analyze the whole cell lysates by Western blotting using anti-Mfn1 and anti-Mfn2 antibodies.

-

Use an antibody against a stable housekeeping protein, such as β-actin, as a loading control.

3. Quantification:

-

Quantify the band intensities for Mfn1, Mfn2, and β-actin using densitometry software (e.g., ImageJ).

-

Normalize the Mfn1 and Mfn2 protein levels to the β-actin levels for each time point.

-

The protein level at the 0-hour time point is set to 100%, and the levels at subsequent time points are expressed as a percentage of the initial amount.[3]

Experimental Workflow Visualization

The following diagram illustrates the workflow for the immunoprecipitation and Western blotting experiment to detect changes in Mfn ubiquitination.

Caption: Workflow for detecting Mfn1/Mfn2 ubiquitination.

Therapeutic Implications and Future Directions

The ability of this compound to promote mitochondrial fusion through the inhibition of USP30 presents a promising therapeutic strategy for diseases characterized by mitochondrial fragmentation.[5] Restoring the mitochondrial network has been shown to recover mitochondrial membrane potential, ATP levels, and oxidative phosphorylation capacity.[5]

Further research is warranted to explore the therapeutic potential of this compound and other USP30 inhibitors in a range of conditions, including neurodegenerative diseases and certain cardiovascular disorders where mitochondrial dysfunction is a key pathological feature.[6][7] The development of more potent and specific USP30 inhibitors could offer novel avenues for treating these debilitating diseases.

References

- 1. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 [biomembrane.tsinghua.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. Mitochondrial dynamics and their potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitofusins: ubiquitylation promotes fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The role of deubiquitinases in cardiovascular diseases: mechanisms and therapeutic implications [frontiersin.org]

- 7. The role of deubiquitinases in cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 15-Oxospiramilactone in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 15-Oxospiramilactone, also known as S3, a potent inhibitor of the deubiquitinase USP30, in cell culture experiments. The primary application of this compound at low concentrations is the promotion of mitochondrial fusion, while higher concentrations have been associated with the induction of apoptosis.

Introduction